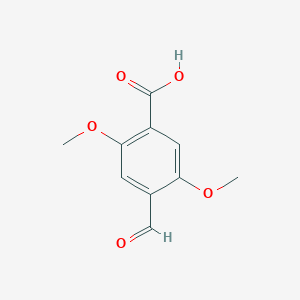

2,5-Dimethoxy-4-formylbenzoic acid

Description

Significance of Aromatic Carboxylic Acids and Aldehydes in Modern Organic Synthesis

Aromatic carboxylic acids and aldehydes are foundational components in the field of organic chemistry, serving as versatile building blocks for the synthesis of a vast array of more complex molecules. Current time information in San Francisco, CA, US.chemicalbook.com The carbonyl group (C=O) present in both functional groups is one of the most important in organic chemistry, imparting significant reactivity. Current time information in San Francisco, CA, US.sigmaaldrich.com In aldehydes, this group is bonded to at least one hydrogen atom, making them highly susceptible to oxidation to form carboxylic acids and reduction to form primary alcohols. nih.govchemicalbook.com They readily undergo nucleophilic addition reactions, a cornerstone of carbon-carbon bond formation. nih.gov

Aromatic carboxylic acids, characterized by a carboxyl group (-COOH) attached to a benzene (B151609) ring, are among the most acidic organic compounds. chemicalbook.combldpharm.com This acidity allows them to readily form salts and undergo conversion into a variety of derivatives, including esters, amides, and acid halides, which are crucial intermediates in numerous synthetic pathways. bldpharm.com The combination of these two functional groups within a single aromatic scaffold creates a bifunctional molecule with orthogonal reactivity, allowing for sequential and selective chemical transformations. These compounds are integral to the production of pharmaceuticals, polymers, dyes, fragrances, and food additives. chemicalbook.comgoogle.com

Overview of the 2,5-Dimethoxy-4-formylbenzoic Acid Scaffold in Contemporary Chemical Research

The this compound molecule, with the IUPAC name 4-formyl-2,5-dimethoxybenzoic acid, is a specialized chemical scaffold that embodies the principles of multifunctional aromatic compounds. sigmaaldrich.combldpharm.com Its structure features a benzene ring substituted with a carboxylic acid group, an aldehyde (formyl) group, and two methoxy (B1213986) (-OCH3) groups. This unique arrangement of functional groups makes it a valuable intermediate and building block in targeted organic synthesis. cymitquimica.com

The presence of both an aldehyde and a carboxylic acid on the same ring allows for a diverse range of chemical reactions. The aldehyde can participate in condensations, reductive aminations, and Wittig reactions, while the carboxylic acid can be converted to esters, amides, or used as a directing group in further aromatic substitutions. The methoxy groups influence the electronic properties and reactivity of the benzene ring. cymitquimica.com Although a niche compound, its availability from chemical suppliers for research purposes indicates its utility in the synthesis of complex, custom-designed molecules. sigmaaldrich.combldpharm.com

Historical Context of Related Benzoic Acid Derivatives and their Role in Synthetic Chemistry

Benzoic acid, the simplest aromatic carboxylic acid, has a rich history dating back to the 16th century, when it was first described by Nostradamus and others through the dry distillation of gum benzoin. bldpharm.comchemicalbook.com For a long time, this natural resin was its only source. bldpharm.com The composition and structure of benzoic acid were determined in 1832 by Justus von Liebig and Friedrich Wöhler. chemicalbook.com A significant milestone occurred in 1875 when Salkowski discovered its antifungal properties, paving the way for its use as a food preservative. bldpharm.comchemicalbook.com

The first industrial synthesis methods emerged in the late 1800s and were initially based on the hydrolysis of benzotrichloride (B165768) or the decarboxylation of phthalic anhydride. bldpharm.comsigmaaldrich.com Today, the primary commercial production method is the partial oxidation of toluene (B28343) using air, a process catalyzed by cobalt or manganese salts, which is considered environmentally favorable. bldpharm.combldpharm.comsigmaaldrich.com Throughout history, derivatives of benzoic acid have been pivotal in synthetic chemistry, serving as precursors to dyes, perfumes, plastics, and a wide range of pharmaceuticals. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

4-formyl-2,5-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-8-4-7(10(12)13)9(15-2)3-6(8)5-11/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMINRADLQBBPIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296313 | |

| Record name | 4-Formyl-2,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94930-47-9 | |

| Record name | 4-Formyl-2,5-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94930-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-2,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties and Synthesis

Physicochemical Properties

2,5-Dimethoxy-4-formylbenzoic acid is a solid compound at room temperature. sigmaaldrich.comsigmaaldrich.com Its structure combines a hydrophilic carboxylic acid group with a more lipophilic dimethoxy-substituted benzene (B151609) ring, giving it moderate solubility in organic solvents. cymitquimica.com The presence of the carboxylic acid group means it can be deprotonated by bases to form a more water-soluble carboxylate salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-formyl-2,5-dimethoxybenzoic acid | sigmaaldrich.com |

| CAS Number | 94930-47-9 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₁₀H₁₀O₅ | bldpharm.com |

| Molecular Weight | 210.19 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Purity | Typically ≥95% | sigmaaldrich.comsigmaaldrich.com |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases but can be obtained from commercial suppliers. bldpharm.com However, the expected spectroscopic characteristics can be predicted based on its molecular structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the carboxylic acid proton (highly deshielded, >10 ppm), aldehyde proton (~10 ppm), two distinct aromatic protons, and two distinct methoxy (B1213986) group protons (~3.8-4.0 ppm). |

| ¹³C NMR | Resonances for the carboxyl carbon (~170 ppm), aldehyde carbon (~190 ppm), aromatic carbons (including four substituted and two unsubstituted), and two methoxy carbons (~55-60 ppm). |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=O stretch of the aldehyde (~1680 cm⁻¹), and C-O stretches of the ether groups (~1200-1250 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (210.19 g/mol ) and characteristic fragmentation patterns, such as the loss of H₂O, CO, OCH₃, and COOH. |

For comparison, the related compound 2,5-dimethoxybenzoic acid shows experimental ¹H NMR and ¹³C NMR spectra, as well as GC-MS and IR data, which are publicly accessible on databases like PubChem. nih.gov

Synthetic Routes and Precursors

Specific, peer-reviewed synthetic procedures for this compound are not extensively documented in the literature. However, its synthesis can be envisioned through established organic chemistry transformations. A plausible strategy would involve the formylation of a suitable 2,5-dimethoxybenzoic acid derivative. Alternatively, a precursor such as 2,5-dimethoxytoluene (B1361827) could be subjected to formylation followed by oxidation of the toluene's methyl group to a carboxylic acid.

The synthesis of the related compound, 2-halo-4,5-dimethoxybenzoic acid, proceeds from o-dimethoxybenzene (veratrole). google.com This process involves halogenation, followed by chloromethylation using paraformaldehyde, and finally, oxidation of the resulting benzyl (B1604629) chloride to a benzoic acid using potassium permanganate. google.com This suggests that a potential precursor for this compound could be a molecule like 2,5-dimethoxy-4-methylbenzaldehyde, which could then be oxidized to the target carboxylic acid.

Chemical Reactivity and Transformation of 2,5 Dimethoxy 4 Formylbenzoic Acid

Reactions Involving the Carboxyl Group

The carboxylic acid group is a primary site for reactions such as esterification, amidation, and decarboxylation.

Esterification: The conversion of 2,5-Dimethoxy-4-formylbenzoic acid to its corresponding esters can be achieved through standard acid-catalyzed esterification (Fischer esterification) with an alcohol. This reaction typically requires an acid catalyst and heat to drive the equilibrium towards the ester product. For instance, the esterification of the related 4-formylbenzoic acid with 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl has been reported to yield the corresponding ester. sigmaaldrich.com

Amidation: The carboxyl group can also be converted to an amide by reaction with a primary or secondary amine. This transformation often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents. A general method for the direct condensation of carboxylic acids and amines using titanium tetrachloride (TiCl₄) in pyridine (B92270) has been developed, affording amides in moderate to excellent yields. nih.gov This method has been shown to be effective for a wide range of substrates, including those with varying steric hindrance, and generally preserves the stereochemical integrity of chiral substrates. nih.gov Another approach involves the use of heterogeneous catalysts like niobium pentoxide (Nb₂O₅), which has demonstrated high efficacy in the amidation of various carboxylic acids with amines. researchgate.net The synthesis of hydroxybenzoic acid amides has also been described in patent literature, highlighting the utility of this reaction. google.com

Table 1: Examples of Amidation Reagents and Conditions

| Reagent/Catalyst | Conditions | Substrate Scope | Yield |

| Titanium tetrachloride (TiCl₄) | Pyridine, 85 °C | Wide range of carboxylic acids and amines | Moderate to excellent nih.gov |

| Niobium pentoxide (Nb₂O₅) | Varies | Various carboxylic acids and amines | High researchgate.net |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions, particularly at elevated temperatures. The ease of decarboxylation of benzoic acids is influenced by the substituents on the aromatic ring. Electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, particularly at the ortho and para positions, can facilitate this reaction. nist.gov For example, the decarboxylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) is nearly complete after one hour at 400 °C. nist.gov In contrast, 3,4-dimethoxybenzoic acid shows a lower degree of decarboxylation under similar conditions. nist.gov

The mechanism of decarboxylation can proceed through different pathways depending on the reaction conditions. Under acidic conditions, a protolytic mechanism involving the displacement of the carboxyl group by a proton is proposed. nist.gov In basic media, the carboxylate anion can decompose to form a phenyl anion and carbon dioxide. nist.gov More recent methods have explored radical decarboxylation pathways. For instance, a method for the decarboxylative hydroxylation of benzoic acids at a significantly lower temperature of 35 °C has been developed using a copper-based catalyst system that proceeds through an aryl radical intermediate. nih.gov While direct studies on the decarboxylation of this compound are not prevalent, the existing literature on substituted benzoic acids suggests that it would likely undergo decarboxylation at high temperatures, potentially facilitated by its electron-donating methoxy groups. nist.govnih.govresearchgate.net

Reactivity of the Formyl Group

The aldehyde (formyl) functionality is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid, converting this compound into a dicarboxylic acid derivative. This transformation can be achieved using various oxidizing agents common in organic synthesis. An analogous reaction is the oxidation of 2,5-diformylfuran to 2,5-furandicarboxylic acid, which has been accomplished using enzymatic catalysis. nih.gov

Reduction: Conversely, the formyl group can be reduced to a hydroxymethyl (alcohol) group. A common and effective method for the reduction of carboxylic acids to alcohols is the use of sodium borohydride (B1222165) (NaBH₄) in the presence of bromine (Br₂). researchgate.net This reagent system has been successfully applied to the reduction of various benzoic acids, offering a mild and efficient route to the corresponding benzyl (B1604629) alcohols. researchgate.net The use of NaBH₄ for the reduction of nitrophenols has also been extensively studied, though the solvent can significantly impact the reaction kinetics. nih.gov

Aldol (B89426) and Related Condensations: Since this compound lacks α-hydrogens, it cannot form an enolate and act as the nucleophilic component in a traditional aldol reaction. However, it can act as the electrophilic partner in a crossed aldol condensation, specifically a Claisen-Schmidt condensation, with a ketone or another aldehyde that possesses α-hydrogens. libretexts.orglibretexts.orglumenlearning.com This reaction typically occurs under basic conditions and leads to the formation of an α,β-unsaturated carbonyl compound after dehydration. libretexts.orglibretexts.orglumenlearning.com

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comudel.edu This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent). The reaction of 4-formylbenzoic acid, a close structural analog, with a Wittig reagent has been demonstrated in a one-pot synthesis. researchgate.net This suggests that this compound would readily undergo Wittig olefination to produce various styrenic derivatives, depending on the structure of the ylide used. The reaction is known for its high functional group tolerance and is a cornerstone of alkene synthesis. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comudel.edu

Table 2: Key Condensation Reactions of the Formyl Group

| Reaction | Reactant(s) | Product Type |

| Claisen-Schmidt Condensation | Ketone/Aldehyde with α-hydrogens | α,β-Unsaturated carbonyl compound libretexts.orglibretexts.orglumenlearning.com |

| Wittig Reaction | Phosphorus ylide | Alkene (Styrene derivative) wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comudel.eduresearchgate.net |

Imine Formation: The formyl group of this compound can react with primary amines in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.commasterorganicchemistry.comlibretexts.orgyoutube.com The pH of the reaction medium is a critical parameter, with optimal rates typically observed in weakly acidic conditions (pH 4-5). lumenlearning.comlibretexts.org

Strecker Reaction: A particularly significant transformation is the Strecker amino acid synthesis, which allows for the conversion of aldehydes into α-amino acids. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This one-pot, three-component reaction involves the treatment of the aldehyde with an amine (or ammonia) and a cyanide source (e.g., KCN or HCN). masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via the formation of an α-aminonitrile intermediate, which is then hydrolyzed to the corresponding α-amino acid. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com A study has specifically reported the successful synthesis of dialkylaminonitrile derivatives of 2-formylbenzoic acid via the Strecker reaction in an aqueous medium without the need for a catalyst. researchgate.net This highlights a direct and efficient pathway to synthesize novel amino acid derivatives from this compound.

Electrophilic Aromatic Substitution on the Dimethoxybenzene Ring

The benzene (B151609) ring of this compound is substituted with two electron-donating methoxy groups and two electron-withdrawing groups (formyl and carboxyl). This substitution pattern creates a nuanced landscape for electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.comyoutube.com The fundamental mechanism of EAS involves the attack of the electron-rich aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, followed by the loss of a proton to restore aromaticity. lumenlearning.comleah4sci.com The rate and regioselectivity (the position of substitution) of EAS are dictated by the electronic properties of the substituents already present on the ring.

The substituents on the this compound ring have competing effects:

Methoxy Groups (-OCH₃): These are powerful activating groups due to their ability to donate electron density to the ring through resonance (+R effect). They are ortho- and para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

Formyl Group (-CHO) and Carboxylic Acid Group (-COOH): These are deactivating groups because they withdraw electron density from the ring through both inductive (-I) and resonance (-R) effects. They are meta-directors, directing incoming electrophiles to the position meta to them.

In this compound, the two available positions for substitution on the aromatic ring are C3 and C6. The directing effects of the existing substituents on these positions are summarized below.

Table 1: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Methoxy | C2 | Activating (+R, -I) | Ortho, Para-directing |

| Methoxy | C5 | Activating (+R, -I) | Ortho, Para-directing |

| Formyl | C4 | Deactivating (-R, -I) | Meta-directing |

This table is generated based on established principles of electrophilic aromatic substitution.

The regiochemical outcome of an EAS reaction on this molecule is determined by the interplay of these directing effects.

Substitution at C3: This position is ortho to the C2-methoxy group (activating), meta to the C5-methoxy group, meta to the C4-formyl group (deactivating), and ortho to the C1-carboxylic acid group (deactivating).

Substitution at C6: This position is para to the C2-methoxy group (activating), ortho to the C5-methoxy group (activating), meta to the C1-carboxylic acid group (deactivating), and ortho to the C4-formyl group (deactivating).

The powerful activating and ortho-, para-directing nature of the two methoxy groups is the dominant influence. The position C6 is para to one methoxy group and ortho to the other, making it the most electronically enriched and sterically accessible site. Therefore, electrophilic substitution is strongly favored at the C6 position. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts reactions, although the latter may be complicated by the presence of the deactivating carboxyl and formyl groups. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Considerations in Analogues

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to a good leaving group (like a halide). libretexts.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgnih.gov

The native this compound molecule is not suitably configured for a typical SNAr reaction, as it lacks a leaving group and is rich in electron-donating methoxy groups. However, studying analogues where one of the substituents is replaced by a leaving group, such as fluorine, provides insight into the electronic effects at play.

Research on the nucleophilic aromatic substitution of various substituted benzaldehydes by [¹⁸F]fluoride has shown that the aldehyde (formyl) group acts as a moderate electron-withdrawing group, activating the ring for nucleophilic attack, particularly when it is ortho or para to the leaving group. scispace.com Conversely, methoxy groups are electron-donating and thus deactivate the ring towards nucleophilic attack.

Consider a hypothetical analogue, 2,5-dimethoxy-4-formyl-1-fluorobenzene. For a nucleophile to displace the fluoride (B91410) ion, the negative charge of the Meisenheimer intermediate must be stabilized.

The formyl group at the C4 position is para to the fluorine at C1 and would provide stabilization.

The methoxy groups at C2 and C5 are ortho and meta, respectively, to the leaving group. The C2-methoxy group would destabilize the intermediate through its electron-donating effect.

A study on the effects of aldehyde and methoxy substituents on the rate of nucleophilic substitution of a nitro-activated aromatic system provides data on these competing influences. scispace.com Although a different system, the principles are transferable.

Table 2: Relative Reactivity of Substituted Aromatics in a Model SNAr Reaction

| Substituent ortho to Leaving Group | Substituent para to Leaving Group | Relative Rate |

|---|---|---|

| H | NO₂ | 1 |

| CHO | NO₂ | 0.05 |

| OCH₃ | NO₂ | <0.001 |

Data derived from a study on the effect of substituents on nucleophilic aromatic substitution. scispace.com The rates are relative to a benchmark compound and illustrate the deactivating effect of ortho-methoxy and aldehyde groups compared to hydrogen.

This data illustrates that while the formyl group is electron-withdrawing, its deactivating steric and electronic effects when ortho to the reaction site can be significant. scispace.com The methoxy group shows a very strong deactivating effect. scispace.com Therefore, for an SNAr reaction to be feasible on an analogue of this compound, it would require a very strong nucleophile, harsh reaction conditions, and the presence of a good leaving group, with the substitution being significantly hindered by the methoxy groups.

Chemo- and Regioselectivity in Complex Reaction Environments

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity refers to the preference for reaction at one position over another. This compound possesses three distinct reactive sites: the carboxylic acid, the aldehyde, and the activated aromatic ring. The outcome of a reaction depends on the nature of the reagents and the conditions employed.

Carboxylic Acid (-COOH): This group is susceptible to reactions typical of carboxylic acids, such as esterification with an alcohol under acidic catalysis or conversion to an acid chloride using reagents like thionyl chloride (SOCl₂). It can also be deprotonated by a base.

Aldehyde (-CHO): The formyl group is a classic electrophilic site, readily undergoing nucleophilic addition. It can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄), oxidized to a carboxylic acid (though the ring is already carboxylated), or react with organometallic reagents.

Aromatic Ring: As discussed, the electron-rich dimethoxybenzene ring is activated towards electrophilic aromatic substitution (EAS), primarily at the C6 position. masterorganicchemistry.com

In a complex reaction environment containing multiple reagents, predicting the outcome requires an analysis of chemo- and regioselectivity.

Reaction with a mild reducing agent like NaBH₄: This reagent is highly chemoselective for aldehydes and ketones over carboxylic acids and esters. Therefore, it would selectively reduce the formyl group at C4 to a hydroxymethyl group (-CH₂OH), leaving the carboxylic acid and the aromatic ring untouched.

Reaction with an electrophile (e.g., Br₂/FeBr₃): This will lead to an EAS reaction. As determined by the directing effects of the substituents, the reaction will be highly regioselective for the C6 position. lumenlearning.com

Reaction with a strong base (e.g., NaOH): The most acidic proton is that of the carboxylic acid. The base will deprotonate the -COOH group to form a carboxylate salt. This would make the ring even more activated towards EAS but would not typically trigger other reactions under standard conditions.

Table 3: Predicted Reactivity at Different Sites of this compound

| Reactive Site | Functional Group | Type of Reagent | Potential Reaction |

|---|---|---|---|

| C1 | Carboxylic Acid | Alcohol/Acid | Esterification |

| C1 | Carboxylic Acid | Base | Deprotonation |

| C4 | Aldehyde | Nucleophilic Reducing Agent (e.g., NaBH₄) | Reduction to Alcohol |

| C4 | Aldehyde | Organometallic Reagent (e.g., Grignard) | Nucleophilic Addition |

| Aromatic Ring (C6) | Benzene Ring | Electrophile (e.g., Br⁺) | Electrophilic Aromatic Substitution |

This table outlines the chemoselective possibilities based on the functional groups present in the molecule and general organic chemistry principles.

The interplay between the different functional groups allows for a range of selective transformations. For instance, one could first protect the aldehyde group, then perform an electrophilic substitution on the ring, and finally deprotect the aldehyde to achieve a multi-substituted product that might not be accessible through direct substitution. The specific choice of reagents and the sequence of reaction steps are critical for controlling the chemo- and regioselectivity in the synthesis of complex derivatives from this compound.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,5-dimethoxy benzaldehyde |

| 2-hydroxy-5-methoxy benzaldehyde |

| 1,4-Dimethoxybenzene |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| p-chloronitrobenzene |

| o-chloronitrobenzene |

| m-chloronitrobenzene |

| 2,4-dinitrofluorobenzene |

| 2,5-dimethoxy-4-formyl-1-fluorobenzene |

| Thionyl chloride |

| Sodium borohydride |

| Nitric acid |

| Sulfuric acid |

| Bromine |

| Iron(III) bromide |

Derivatization Strategies and Analogue Synthesis Based on 2,5 Dimethoxy 4 Formylbenzoic Acid

Synthesis of Ester and Amide Derivatives as Material Precursors

The carboxylic acid functionality of 2,5-dimethoxy-4-formylbenzoic acid is a prime site for derivatization to form esters and amides. These reactions are fundamental in creating precursors for advanced materials, including polymers and liquid crystals.

The synthesis of ester derivatives is typically achieved through standard esterification reactions. For instance, the reaction of this compound with various alcohols in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding esters. researchgate.net These reactions are often carried out in an inert solvent like dichloromethane. google.com The choice of alcohol is critical as it introduces specific functionalities and influences the properties of the final material.

The following table provides examples of ester and amide derivatives synthesized from this compound and their potential applications as material precursors.

| Derivative Type | Reactant | Key Reagents/Conditions | Resulting Derivative | Potential Application |

| Ester | Various Alcohols | Acid catalyst or DCC | 2,5-Dimethoxy-4-formylbenzoates | Liquid crystal synthesis, polymer building blocks |

| Amide | Primary/Secondary Amines | DCC, N-hydroxysuccinimide | N-substituted-2,5-dimethoxy-4-formylbenzamides | Precursors for polyamides, self-assembling materials |

Preparation of Aldehyde-Modified Analogues

The aldehyde group at the C4 position of the benzene (B151609) ring offers another avenue for structural modification, leading to a variety of analogues with distinct properties. The reactivity of the formyl group allows for its conversion into other functional groups or its participation in condensation reactions.

One common modification is the formation of Schiff bases through condensation with primary amines. This reaction creates an imine (C=N) linkage, which can be a key structural element in coordination chemistry and the synthesis of electroactive materials. google.com For example, the condensation of an adamantyl-containing 4-formylbenzoate (B8722198) with o-aminothiophenol yields a Schiff base that can coordinate with metal ions like nickel. google.com

The aldehyde can also be transformed through oxidation or reduction. Oxidation of the formyl group to a second carboxylic acid group would yield a dicarboxylic acid, a valuable monomer for polyester (B1180765) and polyamide synthesis. Conversely, reduction of the aldehyde to a hydroxymethyl group provides a benzylic alcohol, which can be further functionalized or used in the synthesis of polyesters and polyethers.

The table below summarizes some of the key aldehyde modification strategies.

| Reaction Type | Reagent | Resulting Functional Group | Application of Analogue |

| Schiff Base Condensation | Primary Amines | Imine (-CH=N-R) | Ligands for metal complexes, electroactive materials |

| Oxidation | Oxidizing Agents (e.g., KMnO4) | Carboxylic Acid (-COOH) | Monomer for polymer synthesis |

| Reduction | Reducing Agents (e.g., NaBH4) | Hydroxymethyl (-CH2OH) | Precursor for polyesters and polyethers |

Design and Synthesis of Polymeric Architectures and Supramolecular Assemblies

The multifunctional nature of this compound and its derivatives makes them excellent candidates for the construction of complex polymeric and supramolecular structures. These higher-order architectures can exhibit unique properties arising from their well-defined organization.

Polymeric architectures can be synthesized by utilizing the various functional groups of the monomer. For instance, the dicarboxylic acid derivative (from aldehyde oxidation) can undergo polycondensation with diols or diamines to form polyesters or polyamides. Similarly, the hydroxymethyl derivative can be used in step-growth polymerization. The resulting polymers can have rigid backbones and defined stereochemistry, influencing their material properties.

Supramolecular assemblies are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and host-guest interactions. nih.govresearchgate.net The amide derivatives of this compound, with their capacity for strong hydrogen bonding, can self-assemble into well-ordered structures like sheets or helical columns. researchgate.net For example, dendronized polymers can be constructed through the self-assembly of dendritic wedges with a polymer backbone, where the assembly process can be controlled by external stimuli like acid-base reactions. nih.gov These supramolecular systems can exhibit dynamic and responsive behaviors, making them attractive for applications in sensors and smart materials.

| Architectural Type | Monomer/Building Block | Key Interactions | Example Application |

| Polymeric | Dicarboxylic acid or diol derivatives of this compound | Covalent bonds (ester, amide) | High-performance plastics, fibers |

| Supramolecular | Amide or other functionalized derivatives | Hydrogen bonding, π-π stacking | Smart materials, drug delivery systems |

Structure-Property Relationship Studies in Designed Analogues (Excluding Biological Activity)

The systematic derivatization of this compound allows for detailed investigations into the relationship between molecular structure and macroscopic properties. By modifying specific parts of the molecule, researchers can tune the physical, chemical, and material properties of the resulting analogues.

For instance, in the context of polymeric materials, the introduction of different side chains via the ester or amide linkages can significantly impact properties such as solubility, thermal stability, and mechanical strength. nih.gov The length and flexibility of these side chains can influence the packing of polymer chains and the degree of crystallinity. nih.gov

In supramolecular assemblies, the nature and positioning of functional groups dictate the strength and directionality of non-covalent interactions, which in turn determine the morphology and stability of the assembly. nih.gov For example, the steric bulk of dendritic substituents on a polymer can control its conformation and aggregation behavior. nih.gov

Structure-activity relationship (SAR) studies are crucial for the rational design of new materials with desired characteristics. nih.govnih.gov While the provided context excludes biological activity, these principles are broadly applicable to understanding how molecular modifications affect material performance. nih.govnih.gov For example, thermogravimetric analysis of metal complexes derived from Schiff base analogues can reveal how the ligand structure affects the thermal stability of the material. google.com

| Analogue Type | Structural Modification | Property Investigated | Observed Relationship |

| Poly(ester amide)s | Length of methylene (B1212753) sequence in polymer backbone | Thermal and mechanical properties | Increased methylene groups lead to decreased transition temperatures and changes in crystallinity. nih.gov |

| Dendronized Polymers | Generation of dendritic wedge | Polymer conformation and aggregation | Increasing steric bulk leads to more rigid macromolecular structures. nih.gov |

| Schiff Base Metal Complexes | Coordination of Schiff base to a metal center | Thermal stability | The coordination environment influences the decomposition temperature of the complex. google.com |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the precise mapping of the molecular framework. nih.gov

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the formyl proton, the methoxy (B1213986) protons, and the carboxylic acid proton. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the benzene ring. For instance, the electron-withdrawing nature of the formyl and carboxylic acid groups would deshield the aromatic protons, causing them to resonate at a lower field. Conversely, the electron-donating methoxy groups would shield the aromatic protons, shifting their signals to a higher field.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the carbonyl carbons in the formyl and carboxylic acid groups would be observed at the downfield end of the spectrum due to significant deshielding.

For more complex derivatives or to unambiguously assign all signals, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.eduepfl.chslideshare.net These experiments correlate signals from different nuclei, providing a more comprehensive picture of the molecular structure.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In a derivative of this compound, COSY would reveal correlations between neighboring aromatic protons, aiding in their specific assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduepfl.ch It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For each C-H bond in the molecule, a cross-peak would be observed in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This heteronuclear experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the substituted aromatic carbons. For example, the formyl proton would show an HMBC correlation to the carbonyl carbon of the formyl group, as well as to the adjacent aromatic carbons.

A hypothetical table of expected 2D NMR correlations for this compound is presented below:

| Proton (¹H) | Correlated Carbon (¹³C) via HMBC | Correlated Proton (¹H) via COSY |

| Aromatic H-3 | C-1, C-2, C-4, C-5 | Aromatic H-6 |

| Aromatic H-6 | C-1, C-2, C-4, C-5 | Aromatic H-3 |

| Formyl H | C-4, C-3, C-5 | - |

| Methoxy H (at C-2) | C-2 | - |

| Methoxy H (at C-5) | C-5 | - |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. europeanpharmaceuticalreview.combruker.comirispublishers.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing valuable information about the local environment of nuclei in a crystal lattice. irispublishers.com

One of the key applications of ssNMR in pharmaceutical sciences is the characterization of polymorphs—different crystalline forms of the same compound. irispublishers.comnih.gov Polymorphs can exhibit different physicochemical properties, and ssNMR can readily distinguish between them. europeanpharmaceuticalreview.com The differences in crystal packing and molecular conformation between polymorphs of this compound would result in distinct chemical shifts and line shapes in their ssNMR spectra. This makes ssNMR a critical tool for quality control and for understanding the stability of different solid forms. europeanpharmaceuticalreview.com

Single-Crystal X-ray Diffraction Analysis of Crystal Structures

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation in the solid state.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzene ring and the orientation of the substituent groups. For instance, it has been shown that in 2,5-dimethoxybenzoic acid, the molecule has a nearly planar structure, with the methyl and carboxylic acid groups lying out of the molecular plane due to steric interactions. researchgate.net

In a crystal structure, intermolecular hydrogen bonds would likely lead to the formation of dimers or more extended networks. nih.gov For example, carboxylic acids commonly form hydrogen-bonded dimers. researchgate.net The presence of the formyl group and the methoxy groups provides additional sites for weaker C-H···O hydrogen bonds, which can further stabilize the crystal packing.

The solid-state conformation of a molecule can be significantly influenced by the forces of crystal packing. Single-crystal X-ray diffraction provides a detailed snapshot of this conformation. For this compound, this would include the precise dihedral angles between the plane of the benzene ring and the planes of the carboxylic acid and formyl groups. This information is vital for understanding how the molecule arranges itself in a crystalline environment and can be used to rationalize its physical properties.

Mass Spectrometry Techniques for Fragmentation Pathway Research and Exact Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. miamioh.edu It is routinely used for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.orglibretexts.org

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass with high precision, which in turn allows for the unambiguous determination of its elemental composition.

When subjected to ionization in a mass spectrometer, the molecular ion of this compound will undergo fragmentation. The pattern of fragment ions provides a "fingerprint" that can be used to confirm the structure. Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic losses of methyl groups (-CH₃) from the methoxy substituents would also be expected. The study of these fragmentation pathways can provide valuable corroborative evidence for the proposed structure. In the context of its derivatives, mass spectrometry can help identify metabolic transformations such as demethylation or deglycosylation. nih.gov

A table of potential fragment ions for this compound is presented below:

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Neutral Loss |

| [M-H]⁻ | 209 | H |

| [M-CH₃]⁺ | 195 | CH₃ |

| [M-OH]⁺ | 193 | OH |

| [M-CHO]⁺ | 181 | CHO |

| [M-OCH₃]⁺ | 179 | OCH₃ |

| [M-COOH]⁺ | 165 | COOH |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the various functional groups within "this compound". These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies. The complementary nature of FTIR and Raman spectroscopy allows for a more complete vibrational assignment. sapub.orgnih.gov

Key Functional Group Analysis:

The structure of "this compound" features a carboxylic acid group, an aldehyde (formyl) group, two methoxy groups, and a substituted benzene ring. The expected vibrational frequencies for these groups are detailed below.

Carboxylic Acid Group (-COOH): This group gives rise to several distinct vibrational bands. The O-H stretch is typically broad and appears in the 2800-3500 cm⁻¹ region in the infrared spectrum due to hydrogen bonding. sapub.org The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to be a strong band in the infrared spectrum, typically found between 1740-1610 cm⁻¹. sapub.org

Aldehyde Group (-CHO): The aldehyde C-H stretch usually appears as a pair of weak to medium bands in the 2850-2750 cm⁻¹ region. The carbonyl (C=O) stretch of the aldehyde is a strong band, typically observed in the range of 1740-1685 cm⁻¹.

Methoxy Groups (-OCH₃): The C-H stretching vibrations of the methyl groups are expected in the 2970-2820 cm⁻¹ region. The characteristic C-O stretching vibrations of the methoxy groups typically appear as strong bands in the 1300-1000 cm⁻¹ range.

Aromatic Ring: The C=C stretching vibrations within the benzene ring are observed in the 1600-1450 cm⁻¹ region. sapub.org The C-H in-plane bending vibrations are found between 1300-1000 cm⁻¹, while the C-H out-of-plane bending vibrations occur in the 900-675 cm⁻¹ range, and their positions can be indicative of the substitution pattern on the ring. researchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H Stretch | 2800-3500 (broad) | FTIR |

| Carboxylic Acid | C=O Stretch | 1740-1610 | FTIR, Raman |

| Aldehyde | C-H Stretch | 2850-2750 | FTIR, Raman |

| Aldehyde | C=O Stretch | 1740-1685 | FTIR, Raman |

| Methoxy | C-H Stretch | 2970-2820 | FTIR, Raman |

| Methoxy | C-O Stretch | 1300-1000 | FTIR |

| Aromatic | C=C Stretch | 1600-1450 | FTIR, Raman |

| Aromatic | C-H In-plane Bend | 1300-1000 | FTIR, Raman |

| Aromatic | C-H Out-of-plane Bend | 900-675 | FTIR, Raman |

Interaction Studies:

Both FTIR and Raman spectroscopy are sensitive to intermolecular interactions, such as hydrogen bonding. In the solid state, "this compound" molecules are likely to form hydrogen-bonded dimers through their carboxylic acid groups. This dimerization would lead to a significant broadening and shifting of the O-H stretching band to lower frequencies and a shift in the C=O stretching frequency compared to the monomeric form.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Studies of Chiral Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the study of chiral molecules. nih.gov While "this compound" itself is achiral, its derivatives can be rendered chiral through various chemical modifications, such as the introduction of a stereocenter. For these chiral derivatives, CD and ORD are essential for determining their enantiomeric purity and absolute configuration. nih.govnih.gov

Principles of Chiroptical Spectroscopy:

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength, resulting in positive or negative peaks that are characteristic of the molecule's stereochemistry. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. The resulting curve, known as a Cotton effect curve, is also unique to a specific enantiomer.

Application to Chiral Derivatives:

Should a chiral center be introduced to "this compound," for instance, by the asymmetric reduction of the aldehyde group to a secondary alcohol, a pair of enantiomers would be formed.

The CD and ORD spectra of these enantiomers would be mirror images of each other. By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), the absolute configuration (R or S) of the enantiomers can be determined. nih.gov

Interactive Data Table: Hypothetical Chiroptical Data for a Chiral Derivative

| Spectroscopic Technique | Parameter | Description |

| Circular Dichroism (CD) | Wavelength of Maxima/Minima (nm) | The wavelengths at which the maximum and minimum differential absorption occur. |

| Circular Dichroism (CD) | Molar Ellipticity (deg·cm²·dmol⁻¹) | The intensity of the CD signal, which is proportional to the enantiomeric excess. |

| Optical Rotatory Dispersion (ORD) | Cotton Effect | The characteristic change in optical rotation in the vicinity of an absorption band. |

| Optical Rotatory Dispersion (ORD) | Specific Rotation ([α]) | The measured rotation at a specific wavelength (e.g., the sodium D-line). |

The sign and magnitude of the Cotton effect and the specific rotation are used to characterize the enantiomers. For example, one enantiomer might exhibit a positive Cotton effect and a positive specific rotation, while its mirror image would show a negative Cotton effect and a negative specific rotation.

List of Chemical Compounds Mentioned

Theoretical and Computational Investigations of 2,5 Dimethoxy 4 Formylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular orbital energies, charge distributions, and reactivity indicators.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying substituted benzoic acids. DFT calculations, often using functionals like B3LYP, can optimize the molecular geometry to find the most stable (ground state) conformation. researchgate.netscielo.org.za

For related benzoic acid derivatives, DFT has been successfully used to calculate key parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net These calculations provide a detailed three-dimensional picture of the molecule. Furthermore, DFT is employed to determine electronic properties that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. researchgate.net The molecular electrostatic potential (MEP) can also be mapped, revealing the electron-rich and electron-poor regions of the molecule, which is critical for predicting sites of electrophilic and nucleophilic attack. researchgate.net

While specific DFT data for 2,5-dimethoxy-4-formylbenzoic acid is not detailed in the provided search results, the methodologies applied to similar compounds like 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA) are directly applicable. researchgate.net For PTMTBA, DFT calculations yielded HOMO and LUMO energies of -6.303 eV and -2.243 eV, respectively. researchgate.net

Table 1: Illustrative Data from DFT Calculations on a Benzoic Acid Derivative (PTMTBA)

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.303 |

| LUMO Energy | -2.243 |

| Energy Gap (ΔE) | 4.060 |

This table illustrates the type of data obtained from DFT calculations for a related benzoic acid derivative, PTMTBA, as a proxy for the analysis applicable to this compound. researchgate.net

Ab initio calculations, which are based on first principles without reliance on experimental data, are instrumental in mapping out potential chemical reaction pathways. nih.govcdnsciencepub.com These methods, such as the Complete Active Space Self-Consistent Field (CASSCF), can be used to study the potential energy surfaces of molecules in various electronic states (e.g., ground state S₀, and excited states S₁, T₁, etc.). nih.gov

For the parent compound, benzoic acid, ab initio studies have been performed to understand its photophysical and photochemical processes, including bond cleavage and decarboxylation reactions upon photoexcitation. nih.gov Such calculations can identify transition states—the highest energy points along a reaction coordinate—and determine the activation energy required for a reaction to occur. For instance, studies on the reaction of benzoic acid with OH radicals have used these methods to calculate the potential energy barriers for abstraction and addition reactions. nih.gov This approach allows researchers to predict the most likely reaction mechanisms, which is crucial for understanding degradation pathways or designing new syntheses. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering a dynamic picture of molecular behavior. rsc.orgunimi.it This technique is particularly valuable for conformational analysis, which is the study of the different spatial arrangements of atoms that a molecule can adopt by rotation about single bonds. nih.gov

For flexible molecules like this compound, which has rotatable methoxy (B1213986), formyl, and carboxylic acid groups, MD simulations can explore the potential energy landscape to identify stable conformers and the energy barriers between them. researchgate.net The simulations model the interactions within the molecule and with its environment (e.g., a solvent), providing insights into how intermolecular forces, such as hydrogen bonding and van der Waals forces, influence its structure and aggregation. rsc.orgnih.gov Studies on benzoic acid in confined spaces have shown that the environment significantly impacts its aggregation and dynamics. rsc.orgunimi.it Analyses like Root-Mean-Square Deviation (RMSD) and radius of gyration from MD trajectories can quantify the stability and compactness of the molecule's structure over the simulation time. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental spectra for structure verification and interpretation. ias.ac.in DFT calculations are routinely used to predict vibrational frequencies (IR and Raman spectra). ias.ac.in The computed frequencies often show systematic deviations from experimental values, but these can be corrected using scaling factors to achieve good agreement. ias.ac.in

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a theoretical spectrum that aids in the assignment of experimental peaks. nih.gov Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov For various benzoic acid derivatives, these computational approaches have proven effective in supporting and interpreting experimental spectroscopic data. nih.govbohrium.com

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Benzoic Acid Derivative

| Spectroscopic Mode | Experimental Value (cm⁻¹) | Computed Value (cm⁻¹) | Deviation (%) |

|---|---|---|---|

| C=O Stretch | 1680 | 1705 | 1.49 |

| C=C Stretch | 1605 | 1620 | 0.93 |

| C-H Stretch | 3070 | 3095 | 0.81 |

This table is an illustrative example based on findings for benzoic acid derivatives, showing the typical agreement between experimental and computationally predicted Raman frequencies. ias.ac.in Specific data for this compound is not available in the search results.

Rational Design of Derivatives Through Computational Chemistry

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties, a process often employed in drug discovery and materials science. nih.govrsc.org Starting with a scaffold like this compound, computational methods can be used to predict how modifications to its structure will affect its properties and biological activity. nih.gov

Techniques like molecular docking are used to predict the binding orientation and affinity of a molecule to a protein target. nih.govnih.gov For example, in a study on designing antifungal agents, benzoic acid derivatives were docked into the active site of the CYP53 enzyme to understand structure-activity relationships (SAR). nih.gov This allows chemists to prioritize which derivatives to synthesize. By systematically changing substituents on the benzoic acid ring and re-evaluating properties like binding energy, electronic characteristics, and selectivity, researchers can guide the development of new compounds. nih.govmdpi.com This in silico approach accelerates the design process, reduces costs, and helps in creating more effective and targeted molecules, such as inhibitors for specific enzymes or proteins. rsc.orgmdpi.com

Applications of 2,5 Dimethoxy 4 Formylbenzoic Acid in Advanced Materials Science and Organic Synthesis

Role as a Monomer or Building Block in Polymer Chemistry

The presence of a carboxylic acid and a formyl group allows 2,5-Dimethoxy-4-formylbenzoic acid to act as a monomer or a key building block in the synthesis of various polymers. While its direct application in large-scale industrial polymers is not widely documented, its structural motifs are of significant interest in academic and research settings for creating novel polymeric materials with tailored properties.

Polyester (B1180765) and Polyamide Synthesis

The dicarboxylic nature of this compound, or its derivatives where the formyl group is converted to a second carboxylic acid, makes it a candidate for polycondensation reactions to form polyesters and polyamides. Aromatic dicarboxylic acids are known to impart rigidity and thermal stability to polymer backbones. For instance, the synthesis of polyesters would typically involve the reaction of the diacid form of the monomer with a diol, while polyamide synthesis would require reaction with a diamine. While specific research detailing the synthesis and properties of polyesters and polyamides derived exclusively from this compound is limited, the principles of polymer chemistry suggest its potential in creating polymers with unique characteristics attributable to its methoxy (B1213986) and formyl functionalities.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Ligand Precursor

The rigid structure and presence of multiple coordination sites in this compound make it an attractive candidate as a ligand precursor for the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). Chemical suppliers often categorize this compound as a building block for COFs. In this context, the carboxylic acid and formyl groups can participate in the formation of porous, crystalline networks.

For MOF synthesis, the carboxylate group can coordinate with metal ions, while the formyl group can either remain as a functional handle within the pores of the framework or be chemically modified post-synthesis. Although direct examples of MOFs synthesized from this compound are not extensively reported in peer-reviewed literature, studies on structurally similar ligands, such as 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid, which has been used to create various MOFs with interesting topologies and properties, highlight the potential of methoxy-substituted dicarboxylic acids in this field.

Utilization in Supramolecular Chemistry for Self-Assembly Systems

Precursor for Advanced Organic Electronic Materials

Aromatic compounds with electron-donating (methoxy) and electron-withdrawing (formyl, carboxyl) groups are of interest in the field of organic electronics. These materials can exhibit semiconducting properties and are used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Some chemical suppliers list this compound as a material for organic electronics, suggesting its potential use as a precursor for synthesizing larger conjugated molecules or polymers with specific electronic properties. The combination of functional groups could allow for fine-tuning of the electronic energy levels (HOMO/LUMO) of derived materials. However, detailed research on the synthesis and characterization of specific organic electronic materials derived from this compound is not widely published.

Key Intermediate in the Synthesis of Complex Organic Molecules

The multiple functional groups of this compound make it a valuable intermediate in multi-step organic synthesis. The carboxylic acid, aldehyde, and methoxy groups can be selectively reacted or modified to build up more complex molecular architectures.

Agrochemical and Specialty Chemical Synthesis (as Synthetic Targets)

While specific, large-scale applications of this compound in the synthesis of commercial agrochemicals and specialty chemicals are not extensively documented in publicly available literature, its molecular structure suggests its potential as a valuable synthetic intermediate. The compound possesses a unique combination of a carboxylic acid, an aldehyde, and a dimethoxy-substituted aromatic ring, which are functionalities that are frequently exploited in the synthesis of complex organic molecules.

Alkoxy-substituted benzaldehydes are recognized as important intermediates in the chemical, agrochemical, pharmaceutical, and cosmetic industries. The aldehyde group can undergo a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation and coupling reactions to build more complex molecular architectures. These reactions are fundamental in creating the core structures of many active ingredients in pesticides and herbicides.

Similarly, in the realm of specialty chemicals, aldehydes are crucial building blocks for the synthesis of dyes, fragrances, and polymers. cymitquimica.com The presence of the carboxylic acid group in this compound offers a handle for further functionalization, such as esterification or amidation, allowing for its incorporation into a wide range of specialty polymers and other materials. The dimethoxy substitution pattern on the benzene (B151609) ring can influence the electronic properties and solubility of the final products, which can be a desirable feature in the design of specialty chemicals with specific physical or optical properties.

Table 1: Potential Synthetic Transformations of this compound for Agrochemical and Specialty Chemical Synthesis

| Functional Group | Reaction Type | Potential Products |

| Aldehyde | Oxidation | 2,5-Dimethoxyterephthalic acid |

| Aldehyde | Reduction | 2,5-Dimethoxy-4-(hydroxymethyl)benzoic acid |

| Aldehyde | Knoevenagel Condensation | Substituted cinnamic acid derivatives |

| Aldehyde | Wittig Reaction | Stilbene derivatives |

| Carboxylic Acid | Esterification | Ester derivatives |

| Carboxylic Acid | Amidation | Amide derivatives |

| Aromatic Ring | Electrophilic Substitution | Further substituted benzene derivatives |

Although direct synthetic routes from this compound to specific, named agrochemicals or specialty chemicals are not readily found in the surveyed literature, its chemical functionalities make it a plausible candidate for research and development in these areas.

Application in Catalysis (e.g., as a Ligand or Precursor to Catalysts)

The application of this compound in the field of catalysis is not well-documented in the available scientific literature. However, an analysis of its molecular structure allows for a theoretical discussion of its potential in this domain, primarily as a ligand for the synthesis of metal-based catalysts.

The carboxylic acid group is a common coordinating group in organometallic chemistry and can be used to synthesize metal-carboxylate complexes. These complexes can act as catalysts in a variety of organic transformations. The oxygen atoms of the carboxylate can bind to a metal center, and the nature of the substituents on the aromatic ring can be used to fine-tune the electronic and steric properties of the resulting catalyst.

Furthermore, the aldehyde group, while less common as a primary ligating group, can participate in the formation of Schiff base ligands through condensation with primary amines. Schiff base ligands are highly versatile and are used in a wide range of catalytic applications, including oxidation, reduction, and carbon-carbon bond-forming reactions. The resulting Schiff base ligand derived from this compound would be a multifunctional ligand, with the potential for coordination through the imine nitrogen and the carboxylate oxygen.

The dimethoxy groups on the aromatic ring can also have an influence on the catalytic activity of a potential metal complex. These electron-donating groups can affect the electron density at the metal center, which in turn can modulate the reactivity and selectivity of the catalyst.

Despite these theoretical possibilities, there is a lack of specific examples in the reviewed literature of this compound being used as a ligand or a precursor to a catalyst. Further research would be required to explore and validate its potential in this field.

Table 2: Potential Catalytic Applications based on Functional Groups

| Functional Group | Potential Role in Catalysis | Type of Catalyst |

| Carboxylic Acid | Ligand for metal coordination | Metal-carboxylate complexes |

| Aldehyde | Precursor to Schiff base ligands | Schiff base metal complexes |

| Dimethoxy Groups | Electronic modification of catalyst | Fine-tuning of catalytic activity |

Future Directions and Emerging Research Avenues for 2,5 Dimethoxy 4 Formylbenzoic Acid Research

Exploration of Unconventional Synthetic Strategies

While classical methods for synthesizing substituted benzoic acids are well-established, future research could focus on more sustainable and efficient unconventional strategies. These emerging methods offer potential advantages such as milder reaction conditions, higher atom economy, and novel reactivity patterns.

Photocatalysis : Visible-light-driven photocatalysis represents a green and powerful tool for organic synthesis. rsc.orgrsc.org Future work could explore the photocatalytic carboxylation of appropriately substituted precursors using carbon dioxide (CO2) as a renewable C1 source. rsc.org This approach avoids harsh reagents and conditions often associated with traditional carboxylation methods. rsc.org Similarly, photocatalytic methods for installing the formyl group, such as through the oxidation of aromatic alcohols or other precursors, offer a mild alternative to classical oxidation reactions. rsc.orgresearchgate.net Synergistic photoredox and cobalt catalysis, for instance, has been used for the desaturation of saturated precursors to form aromatic aldehydes. nih.gov

Enzymatic Synthesis : Biocatalysis offers high selectivity and environmentally benign reaction conditions. Research into enzymatic routes for the synthesis of functionalized benzoic acids is a growing field. researchgate.net Multi-enzyme cascades in engineered microorganisms could be developed to produce 2,5-Dimethoxy-4-formylbenzoic acid or its precursors from simple, renewable feedstocks. researchgate.net

Continuous Flow Synthesis : Translating batch syntheses into continuous flow processes can lead to significant improvements in yield, safety, and scalability. core.ac.uk A continuous flow process for a multi-step synthesis of a related formyl-carboxylic acid intermediate has been successfully developed, demonstrating dramatic reductions in reaction times and enhanced control over reaction parameters. core.ac.uk Applying this technology to the synthesis of this compound could streamline its production.

Integration into Multi-component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are powerful tools for generating molecular diversity. The bifunctional nature of this compound (containing both an aldehyde and a carboxylic acid) makes it an ideal candidate for such reactions.

Ugi and Passerini Reactions : The Ugi four-component condensation (U-4CC) and the Passerini three-component reaction (P-3CR) are cornerstone MCRs in synthetic chemistry. wikipedia.orgwikipedia.org The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org Given that this compound contains both the aldehyde and carboxylic acid moieties, it could be used in a three-component Ugi reaction with an amine and an isocyanide. Research on the closely related 2-formylbenzoic acid has demonstrated its utility in such three-component Ugi reactions to create complex heterocyclic scaffolds like tetrahydrodiisoindoloquinoxalinecarboxamides. researchgate.net Similarly, the Passerini reaction, which combines an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides, is a perfect fit for this substrate. wikipedia.orgorganic-chemistry.orgnih.gov

Novel Scaffold Synthesis : By participating in MCRs, this compound can serve as a scaffold to rapidly generate large libraries of complex molecules. organic-chemistry.orgnih.gov These libraries of derivatives could then be screened for various non-clinical applications. For example, Ugi reactions have been employed to create inhibitors of β-amyloid aggregation and other agents targeting central nervous system pathologies. researchgate.net

| Reaction Name | Reactants | Potential Product Class | Key Advantage |

|---|---|---|---|

| Ugi Reaction (3-component) | This compound, Amine, Isocyanide | Complex α-aminoacyl amides / Heterocycles | High structural diversity from simple inputs. wikipedia.orgorganic-chemistry.org |

| Passerini Reaction (3-component) | This compound, Isocyanide | α-acyloxy carboxamides | High atom economy and rapid assembly of functionalized molecules. wikipedia.orgorganic-chemistry.org |

| Hantzsch Dihydropyridine Synthesis (modified) | This compound, β-ketoester, Ammonia/Amine | Functionalized Dihydropyridines | Access to privileged scaffolds in medicinal chemistry. researchgate.net |

Advanced Functionalization for Novel Material Properties

The functional groups on this compound provide handles for its incorporation into larger molecular architectures and materials. Advanced functionalization strategies can unlock novel properties for applications in materials science.

Metal-Organic Frameworks (MOFs) : The carboxylic acid group is a classic linker for the construction of MOFs. The presence of the formyl and methoxy (B1213986) groups on the aromatic ring of this compound could be used to tune the pore environment and functionality of the resulting MOFs. These functional groups could serve as post-synthetic modification sites or impart specific catalytic or absorptive properties to the material.

Polymer Synthesis : Benzoic acid derivatives are used in the synthesis of advanced polymers. This compound can be used as a monomer or a functionalizing agent. For instance, it could be incorporated into polyesters or polyamides via its carboxylic acid group, with the aldehyde group remaining available for subsequent cross-linking reactions or for tethering other molecules, creating functional surfaces or resins.

Functional Nanoparticles : Recent work has shown the functionalization of silica-coated magnetic nanoparticles with a urea-benzoic acid ligand for catalytic applications. rsc.org A similar strategy could be employed with this compound to create nanoparticles with tailored surface chemistry for applications in catalysis or separation sciences.

C-H Bond Functionalization : Direct C–H bond functionalization of the aromatic ring offers a step-economical way to introduce further complexity. acs.org For example, iridium-catalyzed C-H activation of benzoic acids has been used to synthesize complex benzo[c]chromen-6-ones. acs.org Applying such late-stage functionalization techniques could generate derivatives with unique photophysical or electronic properties. nih.gov

Development of High-Throughput Screening Methodologies for Derivative Synthesis

To efficiently explore the chemical space accessible from this compound, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of molecules with desired properties.

Reaction Optimization : HTS platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to optimize the synthesis of derivatives. researchgate.net This is particularly valuable for complex multi-component reactions or novel functionalization strategies where optimal conditions are not known. Automated synthesis platforms can perform hundreds of reactions in parallel, using minimal amounts of material. beilstein-journals.org

Library Synthesis : Combining MCRs with HTS enables the creation of large, diverse compound libraries in a short amount of time. nih.gov For example, a library of tyrocidine analogues was synthesized and screened for antibacterial activity using a "one-bead two-compound" strategy on a resin support, facilitating rapid hit identification. nih.gov A similar approach could be applied to derivatives of this compound generated through Ugi or Passerini reactions.

Assay Development : A key component of HTS is the development of rapid and reliable assays to evaluate the properties of the synthesized derivatives. For non-clinical applications, this could involve screening for catalytic activity, fluorescence, or specific binding properties relevant to materials science.

| Step | Description | Technology/Method | Objective |

|---|---|---|---|

| 1. Library Design | Select diverse sets of reactants (e.g., amines, isocyanides) for MCRs with this compound. | Combinatorial Chemistry Principles | Maximize structural diversity of the resulting library. |

| 2. Automated Synthesis | Perform MCRs in a 96- or 384-well plate format using robotic liquid handlers. | Chemspeed HTE platform or similar. beilstein-journals.org | Rapidly synthesize hundreds of unique derivatives. |

| 3. Purification/Analysis | Parallel purification (e.g., solid-phase extraction) and analysis. | UPLC-MS | Confirm product formation and assess purity. researchgate.net |

| 4. Property Screening | Screen the library for a desired property (e.g., fluorescence, catalytic activity). | Plate-based readers, specific assays | Identify "hit" compounds with promising properties. |

| 5. Hit Confirmation | Resynthesize and re-test hit compounds on a larger scale. | Standard laboratory synthesis | Validate initial screening results. |

Computational-Guided Discovery of New Non-Clinical Applications

Computational chemistry and machine learning are becoming indispensable tools in chemical research, enabling the prediction of molecular properties and reaction outcomes in silico. These approaches can guide experimental efforts, saving time and resources.

Predicting Material Properties : Machine learning models, particularly graph neural networks, can be trained to predict the properties of molecules based on their structure. researchgate.netgu.se Such models could be developed to predict the electronic, optical, or mechanical properties of polymers or MOFs derived from this compound. This would allow for the virtual screening of thousands of potential structures to identify candidates with desirable characteristics for materials science applications. For instance, computational tools like the Materials Project facilitate high-throughput screening of materials for various applications. arxiv.org

Reaction Outcome Prediction : Predicting the regioselectivity and yield of chemical reactions is a major challenge. Machine learning models are being developed that can predict the outcomes of complex reactions, such as late-stage functionalizations. nih.govnih.gov Applying these models to the functionalization of this compound could help chemists prioritize synthetic routes that are most likely to succeed.